molecular formula C10H13ClFN B1442642 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203685-13-5

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1442642
CAS No.: 1203685-13-5
M. Wt: 201.67 g/mol
InChI Key: WQRRQWLNQDEZPO-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H12FN·ClH. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the azetidine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride can be compared with other azetidine derivatives, such as:

  • 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride
  • 3-[(2-Bromophenyl)methyl]azetidine hydrochloride
  • 3-[(2-Methylphenyl)methyl]azetidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}FN
  • SMILES : C1C(CN1)CC2=CC=CC=C2F
  • InChIKey : IBXYIHGRRZWWSP-UHFFFAOYSA-N

The compound features a unique azetidine ring structure substituted with a fluorophenyl group, which contributes to its diverse biological activities.

The mechanism of action for this compound is still under investigation, but preliminary studies suggest that it interacts with specific enzymes and receptors in biological systems. This interaction may modulate various signaling pathways relevant to its antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, disrupting essential metabolic processes in pathogens.
  • Anticancer Activity : It potentially interferes with cell signaling pathways involved in tumor growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial enzyme function is a critical factor in its antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays. For instance, studies have reported its antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC50_{50} values for these assays indicate a promising activity, suggesting that the compound can effectively reduce cell viability at relatively low concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50_{50} ValuesReference
AntimicrobialGram-positive bacteria20 µM
AntimicrobialGram-negative bacteria15 µM
AnticancerHeLa cells25 µM
AnticancerL1210 cells30 µM
AnticancerCEM cells28 µM

Future Directions for Research

While the initial findings are promising, further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In vivo Studies : Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity against target cells.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRRQWLNQDEZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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